2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the tert-butoxycarbonyl (boc) group, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
Boc-protected amino acids are commonly used in the synthesis of peptides . These peptides can be involved in various biological processes, depending on their sequence and structure.
Pharmacokinetics
It’s known that the solubility of boc-protected amino acids in various solvents can influence their bioavailability . For instance, Boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The use of boc-protected amino acids in peptide synthesis can result in peptides with various biological activities, depending on their sequence and structure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the solvent used can influence the solubility of the compound and its reactivity .
Biochemical Analysis
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid plays a crucial role in biochemical reactions as a protecting group for amino acids. It interacts with various enzymes and proteins during the synthesis of peptides. The compound is known to form stable carbamate linkages with amino groups, thereby preventing unwanted side reactions during peptide synthesis. The interactions are primarily covalent, involving the formation of a carbamate bond between the amino group of the substrate and the tert-butoxycarbonyl group of the compound .
Cellular Effects
The effects of this compound on cells are primarily related to its role in protecting amino groups during peptide synthesis. This protection ensures that the amino acids and peptides maintain their integrity and functionality during cellular processes. The compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but ensures that the synthesized peptides can perform their intended functions without degradation or unwanted modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a stable carbamate bond with the amino group of the substrate. This bond formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the tert-butoxycarbonyl group, resulting in the release of carbon dioxide and the formation of a stable carbamate linkage. This mechanism ensures that the amino group is protected from unwanted reactions during subsequent synthetic steps .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is crucial for its effectiveness as a protecting group. The compound is stable under a wide range of conditions, including various pH levels and temperatures. It can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amino group. Long-term studies have shown that the compound does not degrade significantly over time, ensuring consistent protection of amino groups during extended synthetic procedures .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited, as the compound is primarily used in vitro for peptide synthesis. It is known that high doses of the compound can lead to toxicity due to the release of tert-butyl cations during its removal. These cations can alkylate other nucleophiles, leading to potential adverse effects. Therefore, careful control of dosage and conditions is necessary to minimize toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases that recognize and process the protected amino acids. The compound itself is not metabolized but is removed through chemical reactions that release the free amino group and tert-butyl cations .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its movement within cells. The compound accumulates in areas where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum and the cytoplasm, where peptide synthesis takes place. The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are confined to the areas where it is needed for protecting amino groups during peptide synthesis .
Properties
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399368 | |
Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-64-6 | |
Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.